5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a thiophene ring substituted with dimethyl groups and a triazole ring
Preparation Methods
The synthesis of 5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a suitable dehydrating agent. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or varying temperature and pressure conditions.
Chemical Reactions Analysis
5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide or disulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of materials with specific electronic or optical properties, such as in organic semiconductors or sensors.
Mechanism of Action
The mechanism of action of 5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. Additionally, the triazole ring can participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol include other thiophene and triazole derivatives. For example:
4,5-dimethylthien-2-yl derivatives: These compounds share the thiophene ring but differ in the position and nature of substituents.
1,2,4-triazole-3-thiol derivatives: These compounds have the triazole-thiol moiety but may have different substituents on the triazole ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(4,5-dimethylthiophen-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S2/c1-4-13-9(11-12-10(13)14)8-5-15-7(3)6(8)2/h5H,4H2,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYUHUPSLYRBIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC(=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353878 |
Source
|
Record name | 5-(4,5-Dimethylthiophen-3-yl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438229-96-0 |
Source
|
Record name | 5-(4,5-Dimethylthiophen-3-yl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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